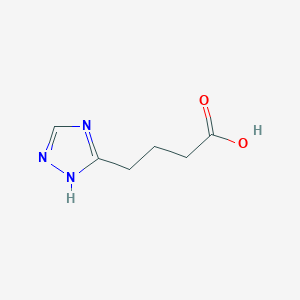![molecular formula C20H43N5O11S B15286022 2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid](/img/structure/B15286022.png)
2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid is a complex organic compound. It is known for its broad-spectrum antibacterial properties and is commonly used in the medical field as an antibiotic. This compound is a derivative of gentamicin, which is a well-known aminoglycoside antibiotic .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol involves multiple steps. The process typically starts with the fermentation of Micromonospora species, followed by chemical modifications to introduce the desired functional groups. The reaction conditions often involve the use of solvents like ethanol, methanol, DMF, and DMSO.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes followed by purification and chemical modification steps. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the desired compound. The purification process includes techniques like crystallization, filtration, and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol has several scientific research applications:
Chemistry: Used as a reference standard in analytical method development and validation.
Biology: Employed in studies related to bacterial resistance and antibiotic mechanisms.
Medicine: Utilized in the treatment of bacterial infections, particularly those caused by Gram-negative bacteria.
Industry: Applied in the production of other aminoglycoside antibiotics and in quality control processes
Mécanisme D'action
The compound exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This action leads to the disruption of bacterial cell function and ultimately cell death. The molecular targets include the 30S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gentamicin: A closely related aminoglycoside antibiotic with a similar structure and mechanism of action.
Tobramycin: Another aminoglycoside antibiotic with a similar antibacterial spectrum.
Amikacin: A derivative of kanamycin with enhanced activity against resistant bacterial strains.
Uniqueness
2-[4,6-Diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol is unique due to its specific chemical modifications that enhance its antibacterial activity and reduce toxicity. Its ability to target a broad range of bacterial species makes it a valuable antibiotic in clinical settings .
Propriétés
Formule moléculaire |
C20H43N5O11S |
|---|---|
Poids moléculaire |
561.7 g/mol |
Nom IUPAC |
2-[4,6-diamino-3-[3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4) |
Clé InChI |
MQDGQSCLOYLSEK-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


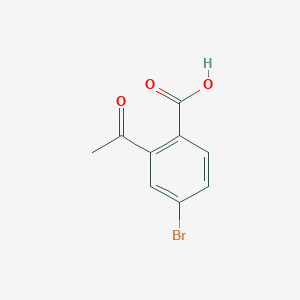
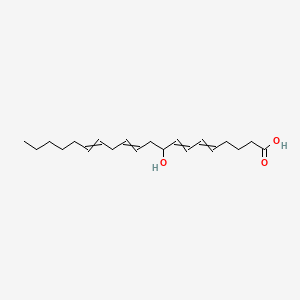
![2-[2-[8-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15285956.png)
![Benzenemethanesulfonamide,N-[2-[(4S)-4-(1,1-dimethylethyl)-4,5-dihydro-2-oxazolyl]phenyl]-](/img/structure/B15285963.png)
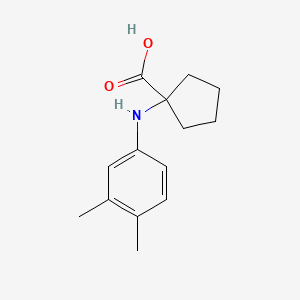
![7-[3-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5-hydroxychromen-4-one](/img/structure/B15285975.png)
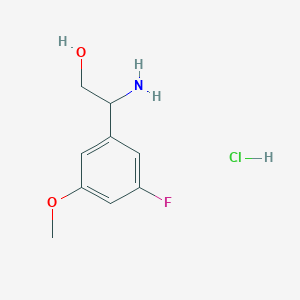
![2,2-Dimethyl-6-(trityloxy-methyl)-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B15285990.png)
![(1R)-7,7-dimethyl-1-(oxaziridin-2-ylsulfonylmethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B15286007.png)
![ditert-butyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B15286018.png)

![1,2-Bis[(2R,5R)-2,5-diethyl-1-phospholanyl]benzene](/img/structure/B15286032.png)

